3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanoic acid
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Overview
Description
3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanoic acid is a chemical compound known for its diverse applications in pharmaceuticals and scientific research. It is a derivative of propanoic acid and contains a sulfamoyl group attached to a phenyl ring, which is further substituted with a 2-methylpropyl group. This compound is often studied for its potential therapeutic properties and its role as an impurity in the synthesis of other pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanoic acid typically involves the reaction of 4-aminophenylpropanoic acid with 2-methylpropylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the sulfamoyl group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (30%) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, particularly as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanoic acid involves its interaction with specific molecular targets in the body. The sulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to anti-inflammatory effects by reducing the production of pro-inflammatory mediators. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may target pathways related to inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
3-(4-Sulfamoylphenyl)propanoic acid: Similar structure but lacks the 2-methylpropyl group.
4-Aminophenylpropanoic acid: Precursor in the synthesis of 3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanoic acid.
Ibuprofen: A well-known non-steroidal anti-inflammatory drug with a similar propanoic acid backbone.
Uniqueness
This compound is unique due to the presence of the sulfamoyl group and the 2-methylpropyl substitution, which may confer distinct biological and chemical properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest in various research fields .
Properties
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10(2)9-14-19(17,18)12-6-3-11(4-7-12)5-8-13(15)16/h3-4,6-7,10,14H,5,8-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEGXZPXGYXDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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